![molecular formula C5H6F2 B2879436 1,1-Difluoro-3-methylene-cyclobutane CAS No. 110654-33-6](/img/structure/B2879436.png)
1,1-Difluoro-3-methylene-cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Difluoro-3-Methylene-Cyclobutane is a cyclic compound that belongs to the class of halogenated hydrocarbons. It is used in the preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists .
Synthesis Analysis
The synthesis of cyclobutanes, such as 1,1-Difluoro-3-methylene-cyclobutane, can be achieved through various methods. One such method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Another method involves a [2 + 2] cycloaddition of terminal alkenes with allenoates . These methods provide a straightforward pathway to construct 1,1-Difluoro-3-methylene-cyclobutane in good yields .Molecular Structure Analysis
The molecular formula of 1,1-Difluoro-3-methylene-cyclobutane is C5H6F2. It is a cyclic compound, which means it consists of a closed ring of atoms.Chemical Reactions Analysis
Cyclobutanes, including 1,1-Difluoro-3-methylene-cyclobutane, are known to undergo a variety of reactions. For example, they can participate in [2 + 2] cycloadditions . The reactivity of these compounds can be influenced by factors such as angular strain, torsional strain, and steric interactions .Scientific Research Applications
Photocatalytic Difluoromethylation Reactions
“1,1-Difluoro-3-methylene-cyclobutane” plays a significant role in photocatalytic difluoromethylation reactions . These reactions involve the introduction of difluoromethyl groups in the last stages of synthetic protocols. The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . This is of considerable importance in pharmaceutical, agrochemical, and materials science .
Difluoromethylation of Olefins
This compound is also used in the difluoromethylation of olefins . The process involves visible-light-photocatalyzed difluoromethylation reactions on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .
Hydrogenolysis
“1,1-Difluoro-3-methylene-cyclobutane” is used in the hydrogenolysis process . The C2–C3 bond of the cyclopropane ring undergoes cleavage exclusively over PdO or Raney nickel . The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .
Materials Science
properties
IUPAC Name |
1,1-difluoro-3-methylidenecyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2/c1-4-2-5(6,7)3-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJWEGORVHJWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-3-methylene-cyclobutane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.